2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride
Description
2-Amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is a synthetic organic compound characterized by a branched pentanamide backbone, a methoxyethyl substituent, and a primary amino group. Its molecular formula is C₉H₂₀ClN₂O₂, with a molecular weight of 223.70 (). The hydrochloride salt form enhances its solubility in polar solvents like water, making it suitable for pharmaceutical and biochemical applications. The compound is stored under inert conditions at -20°C to ensure stability ().
Key structural features include:
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-7(2)6-8(10)9(12)11-4-5-13-3;/h7-8H,4-6,10H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRNDLJIOXATFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride typically involves the reaction of 4-methylpentanamide with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethyl group may enhance its solubility and bioavailability. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Methoxyethyl vs. Amino-Oxoethyl (): The methoxyethyl group in the target compound increases lipophilicity (logP ~1.2) compared to the amino-oxoethyl analog, which is more polar due to its urea-like moiety. This difference affects membrane permeability and bioavailability. Amino-oxoethyl derivatives may exhibit stronger hydrogen bonding, altering receptor binding kinetics.
- Aromatic vs. Aliphatic Substituents: The naphthyl group in leucine 2-naphthylamide HCl () confers π-π stacking capabilities, useful in fluorescent labeling.
Peptide Backbone Derivatives :
Research and Application Insights
- Pharmaceutical Relevance : The methoxyethyl group in the target compound is advantageous for CNS drug candidates due to its balance of solubility and blood-brain barrier penetration ().
- Agrochemical Potential: Structural analogs with fluoro or methoxy groups () demonstrate pesticidal activity, suggesting the target compound could be modified for similar uses.
- Limitations : The lack of aromaticity in the target compound reduces binding affinity to certain receptors compared to naphthyl or phenyl-containing analogs ().
Biological Activity
2-Amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is a synthetic compound with potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety in medical applications. This article reviews available literature on the biological properties, mechanisms of action, and potential therapeutic uses of this compound.
- Molecular Formula : C8H18ClN3O
- Molecular Weight : 195.70 g/mol
- CAS Number : Not specified in the search results.
The biological activity of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride is primarily linked to its interaction with various biological targets. The compound is believed to influence several pathways:
- Neurotransmitter Modulation : It may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and anxiety.
- Cell Signaling : The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which play significant roles in signal transduction and cellular responses.
Biological Activity
Research indicates that 2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural features have shown selective cytotoxic effects against various cancer cell lines, indicating potential antitumor properties .
- Anti-inflammatory Effects : Related compounds have demonstrated effectiveness in reducing inflammatory responses, which may be applicable in treating conditions such as chronic obstructive pulmonary disease (COPD) .
- Neuroprotective Effects : Some studies indicate that amino acid derivatives can provide neuroprotection, potentially beneficial in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of 2-amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride compared to related compounds:
| Compound | Antitumor Activity | Anti-inflammatory | Neuroprotective Effects |
|---|---|---|---|
| 2-Amino-N-(2-methoxyethyl)-4-methylpentanamide hydrochloride | Potential (inferred) | Yes (inferred) | Yes (inferred) |
| Amino Acid Prodrugs | High | Moderate | Low |
| Other Amino Derivatives | Moderate | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
